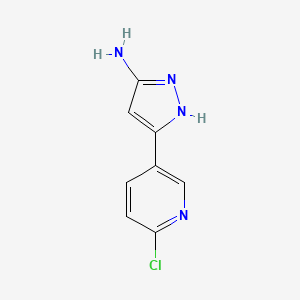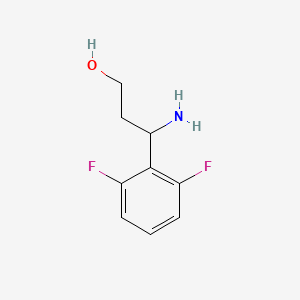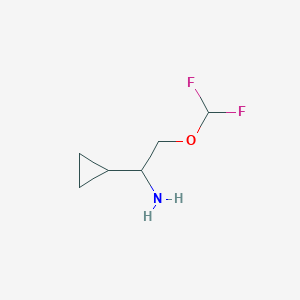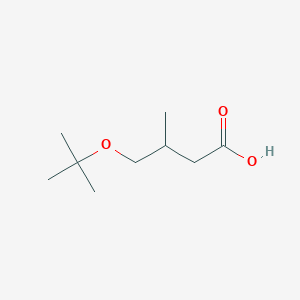
4-tert-Butoxy-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butoxy-3-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a tert-butoxy group attached to the fourth carbon atom and a methyl group attached to the third carbon atom of the butanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butoxy-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 3-methylbutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Another approach involves the use of tert-butyl bromide and 3-methylbutanoic acid in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic substitution mechanism, where the tert-butyl group is introduced to the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
化学反応の分析
Types of Reactions
4-tert-Butoxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-tert-Butoxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of esters and amides.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-tert-Butoxy-3-methylbutanoic acid involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a protecting group for amines, facilitating selective reactions in complex synthetic sequences. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
類似化合物との比較
4-tert-Butoxy-3-methylbutanoic acid can be compared with other similar compounds, such as:
tert-Butyl acetate: Similar in structure but lacks the carboxylic acid group.
3-Methylbutanoic acid: Lacks the tert-butoxy group.
tert-Butyl benzoate: Contains a benzene ring instead of the butanoic acid chain.
The uniqueness of this compound lies in its combination of the tert-butoxy and carboxylic acid groups, which confer distinct reactivity and properties compared to its analogs.
特性
CAS番号 |
61521-13-9 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
3-methyl-4-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C9H18O3/c1-7(5-8(10)11)6-12-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) |
InChIキー |
QDJYHPFWUUMGKX-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)COC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


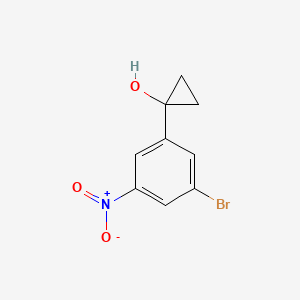
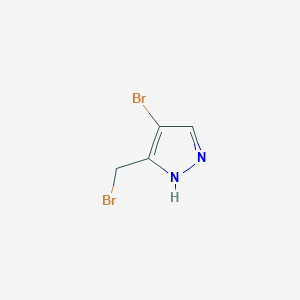
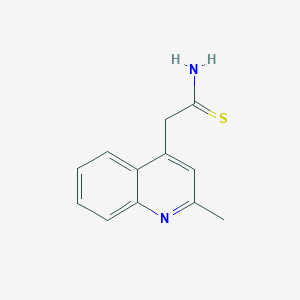


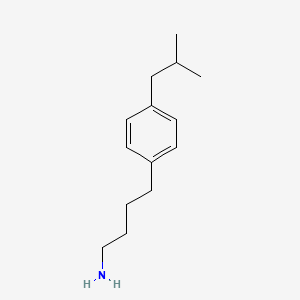
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
